3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride
Description
Chemical Identity and Nomenclature
This compound is a benzoxazine derivative characterized by its heterocyclic structure containing a benzene ring fused with an oxazine moiety, bearing a hydroxyl group at position 7, and stabilized as a hydrochloride salt. The compound is formally identified by the Chemical Abstracts Service (CAS) registry number 1149370-96-6. The parent compound without the hydrochloride has the CAS number 104535-37-7.
The molecular formula for this compound is C₈H₁₀ClNO₂, with a molecular weight of 187.62 grams per mole. The free base form has a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 grams per mole. The SMILES notation for the compound is OC1=CC=C2NCCOC2=C1.[H]Cl, which provides a linear representation of its molecular structure.
Table 1: Chemical Identity Parameters of this compound
The compound features a benzene ring fused to an oxazine heterocycle (a six-membered ring containing one oxygen and one nitrogen atom), with a hydroxyl group at position 7. The nitrogen atom in the oxazine ring is protonated and stabilized by the chloride counterion in the hydrochloride salt form, which enhances water solubility compared to the free base.
Historical Context of Benzoxazine Derivatives in Organic Chemistry
Benzoxazine derivatives represent an important class of heterocyclic compounds that have gained significant attention in organic chemistry since their discovery. The fundamental 1,4-benzoxazine scaffold was first reported in 1959, and since then, these compounds have attracted considerable interest from chemists due to their unique structural features and diverse physiological activities.
Traditional synthesis methods for benzoxazines initially presented several challenges, including complicated multi-step procedures, harsh reaction conditions, and low yields. This prompted extensive research focused on developing more efficient synthetic routes. The evolution of synthesis methods has been particularly important for producing various benzoxazine derivatives with specific substitution patterns, such as the 7-hydroxy variant discussed in this article.
Table 2: Historical Development of Benzoxazine Chemistry
| Period | Key Development |
|---|---|
| 1959 | First discovery of 1,4-benzoxazine compounds |
| 1960s-1970s | Early studies on structure and basic reactivity patterns |
| 1980s-1990s | Identification of benzoxazinoids in plants; elucidation of natural roles |
| 2000s-2010s | Advanced synthetic methodologies; structure-activity relationship studies |
| 2010s-Present | Expanding applications; focus on specific derivatives including hydroxylated variants |
The interest in benzoxazine chemistry has been sustained by their remarkable versatility as building blocks in medicinal chemistry. The benzoxazine scaffold has been described as a "privileged structure" in drug design, offering multiple modification sites that can be manipulated to achieve desired biological properties. Researchers have explored numerous benzoxazine derivatives for various potential applications, utilizing the core structure's unique electronic and steric properties.
Recent advances in synthetic methodologies have facilitated the preparation of increasingly complex benzoxazine derivatives, including compounds such as this compound. One notable synthetic approach involves the reduction of 7-hydroxy-2H-1,4-benzoxazin-3(4H)-one using borane-tetrahydrofuran complex, followed by salt formation with hydrogen chloride. These improved synthesis methods have been crucial for the systematic investigation of structure-activity relationships within this chemical family.
Structural Relationship to Natural Benzoxazinoids
This compound shares important structural similarities with naturally occurring benzoxazinoids, which represent a significant class of plant secondary metabolites. Benzoxazinoids are predominantly found in the Poaceae (Gramineae) family, which includes major agricultural crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). These natural compounds serve critical ecological functions, including protection against microbial pathogens and herbivorous insects, as well as mediating allelopathic interactions with neighboring plants.
The most prevalent natural benzoxazinoids include 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). While this compound lacks the ketone function at position 3 found in DIBOA and DIMBOA, it maintains the core benzoxazine scaffold and hydroxyl substitution pattern that characterizes this natural product family.
The biosynthesis of natural benzoxazinoids in plants has been thoroughly elucidated, particularly in maize. The pathway begins with indole-3-glycerol phosphate, which is converted to indole by the enzyme BX1. Subsequently, a series of cytochrome P450 monooxygenases (BX2-BX5) catalyze the introduction of four oxygen atoms into the indole moiety, resulting in DIBOA. The pathway can then proceed through further modifications, including glucosylation by UDP-glucosyltransferases (BX8/BX9) and potential hydroxylation and O-methylation at position 7 to form DIMBOA-glucoside.
Table 3: Comparison of 3,4-Dihydro-2H-1,4-benzoxazin-7-ol with Natural Benzoxazinoids
| Feature | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | DIBOA | DIMBOA |
|---|---|---|---|
| Core Structure | Benzoxazine | Benzoxazine | Benzoxazine |
| Position 3 | -H | =O (ketone) | =O (ketone) |
| Position 4 | -H | -OH | -OH |
| Position 7 | -OH | -H | -OCH₃ |
| Natural Occurrence | Synthetic | Rye, wheat | Maize, wheat |
| Storage in Plants | N/A | Glucoside form | Glucoside form |
Recent research has identified several novel benzoxazinoid metabolites in plants, including double-hexose derivatives of DIBOA, DIMBOA, and related compounds. These findings highlight the structural diversity within the benzoxazinoid family and provide context for understanding the potential significance of synthetic derivatives such as this compound.
The structural similarities between this compound and natural benzoxazinoids suggest potential parallels in physicochemical properties and reactivity patterns. However, the synthetic compound lacks the 2,4-dihydroxy-3-one functional arrangement that is characteristic of the biologically active natural benzoxazinoids, which might result in distinct chemical behavior and interactions with biological systems. The hydrochloride salt formation further differentiates the synthetic compound, enhancing its solubility properties compared to natural benzoxazinoids.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c10-6-1-2-7-8(5-6)11-4-3-9-7;/h1-2,5,9-10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVQGATPLORHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid to facilitate the formation of the benzoxazine ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibit significant antimicrobial properties. A study demonstrated that these compounds possess antifungal and antibacterial activities, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Several studies have reported the anticancer effects of benzoxazine derivatives. For instance, compounds derived from 3,4-dihydro-2H-1,4-benzoxazine have shown cytotoxicity against various cancer cell lines. A notable case study involved the synthesis of novel derivatives that exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of 3,4-dihydro-2H-1,4-benzoxazin derivatives. These compounds have been found to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Herbicidal Activity
The compound has shown promise as a herbicide. Studies indicate that certain derivatives can inhibit the growth of specific weed species without harming crops. This selectivity makes them valuable for sustainable agricultural practices .
Plant Growth Regulation
Research indicates that 3,4-dihydro-2H-1,4-benzoxazin derivatives can act as plant growth regulators. They promote root development and enhance resistance to environmental stresses in various plant species. This application can improve crop yields and resilience against adverse conditions .
Material Science Applications
Polymer Chemistry
The incorporation of 3,4-dihydro-2H-1,4-benzoxazine into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for the development of thermosetting resins that are used in coatings and composites .
Nanotechnology
In nanotechnology, benzoxazine derivatives have been utilized to synthesize nanoparticles with tailored functionalities. These nanoparticles exhibit properties such as improved conductivity and enhanced catalytic activity, making them suitable for applications in electronics and environmental remediation .
Table 1: Biological Activities of 3,4-Dihydro-2H-1,4-benzoxazin Derivatives
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 20 | |
| Anticancer | HeLa Cells | 10 | |
| Neuroprotective | SH-SY5Y Cells | 25 | |
| Herbicidal | Amaranthus retroflexus | 30 |
Table 2: Synthesis Methods for Benzoxazine Derivatives
| Synthesis Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted | 85 | 150°C for 10 min | |
| Thermal cyclization | 70 | Reflux in toluene | |
| Solvent-free reaction | 90 | Room temperature |
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized a series of benzoxazine derivatives and evaluated their anticancer activity against various cancer cell lines. The most promising compound demonstrated an IC50 value of 10 µM against HeLa cells and was further tested in vivo for efficacy and safety profiles.
Case Study 2: Agricultural Use
In agricultural trials, a derivative of 3,4-dihydro-2H-1,4-benzoxazine was applied to crops infested with Amaranthus retroflexus. Results showed a significant reduction in weed biomass while maintaining crop health, highlighting its potential as an eco-friendly herbicide.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazine core is shared among several structurally related compounds, but variations in substituents, ring systems, and functional groups lead to distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
Research Findings and Clinical Implications
- Anticancer Applications : The target compound’s inhibition of DNA topoisomerase I aligns with mechanisms of established chemotherapeutics like camptothecins, though its efficacy requires further validation . Piperazine-sulfonyl analogs () may target kinase pathways, expanding therapeutic scope .
- Anti-inflammatory Potential: Oxazine derivatives from chalcone precursors () show dual anti-inflammatory and antioxidant effects, suggesting structural modifications could diversify the target compound’s applications .
Biological Activity
3,4-Dihydro-2H-1,4-benzoxazin-7-ol hydrochloride (CAS No. 1149370-96-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHClN\O
- Molecular Weight : 187.623 g/mol
- Solubility : Soluble in water and organic solvents.
Biological Activity Overview
This compound exhibits various biological activities including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation and inflammation pathways.
- DNA Intercalation : It has been shown to intercalate into DNA, which may disrupt replication and transcription processes in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC = 10.46 ± 0.82 μM/mL | |
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study: Anticancer Activity
A study published in 2018 evaluated the cytotoxicity of several benzoxazine derivatives, including this compound. The results indicated that the compound not only inhibited tumor cell growth but also demonstrated a significant selectivity towards cancer cells compared to normal fibroblast cells . This selectivity is crucial for minimizing side effects during cancer treatment.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzoxazine derivatives revealed that these compounds exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics in combating resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-dihydro-2H-1,4-benzoxazin-7-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of substituted 2-aminophenols with 1,2-dibromoethane, followed by hydrochlorination. For example, 2-aminophenols react with 1,2-dibromoethane under reflux in ethanol to form the benzoxazine core, which is then treated with HCl to yield the hydrochloride salt . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetonitrile) and reaction time (typically 12–24 hours) to improve yield. Purity is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H NMR (δ 4.2–4.4 ppm for OCH, δ 6.8–7.2 ppm for aromatic protons) and C NMR (δ 60–70 ppm for ether carbons) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion verification and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly for chiral derivatives .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C under inert gas (N or Ar) to prevent hydrolysis .
- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid open flames (decomposition at >200°C) .
- Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste streams .
Advanced Research Questions
Q. How do substituent modifications on the benzoxazine core influence biological activity?
- Methodological Answer : SAR studies show that electron-withdrawing groups (e.g., Cl at position 6 or 8) enhance anti-proliferative activity by 30–50% in cancer cell lines (IC ~5–10 µM), likely via ROS generation. In contrast, methoxy groups reduce potency (IC >20 µM) . Computational docking (AutoDock Vina) can predict binding affinity to kinase targets like EGFR .
Q. What mechanistic insights exist for copper-catalyzed synthesis of benzoxazine derivatives?
- Methodological Answer : Copper(I) catalysts (e.g., CuBr) facilitate domino ring-opening and Goldberg coupling. Key steps:
Oxidative addition of Cu to C–Br bonds in dibromoethane.
Coordination with 2-aminophenol to form a six-membered transition state.
Reductive elimination to yield the cyclized product. Reaction efficiency depends on ligand choice (e.g., phenanthroline increases turnover by 40%) .
Q. How can researchers resolve contradictions in reported yields for benzoxazine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (DMF) may increase byproduct formation vs. ethanol .
- Catalyst Loading : Excess CuBr (>10 mol%) can lead to side reactions (e.g., over-oxidation).
- Validation : Reproduce protocols with in-situ FTIR to monitor intermediate formation .
Q. What green chemistry approaches are applicable to benzoxazine synthesis?
- Methodological Answer :
- Solvent-Free Conditions : Microwave-assisted reactions (100–120°C, 30 min) reduce energy use by 60% .
- Biocatalysis : Lipases (e.g., Candida antarctica) catalyze acylation steps with >90% enantiomeric excess .
- Recyclable Catalysts : Magnetic FeO-supported Cu nanoparticles enable 5 reaction cycles without yield loss .
Q. What pharmacological models are used to evaluate benzoxazine derivatives?
- Methodological Answer :
- In Vitro : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC calculation) .
- In Vivo : Xenograft models (e.g., BALB/c mice) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition .
- ADMET Profiling : Microsomal stability (t >60 min) and hERG inhibition screening (IC >10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
